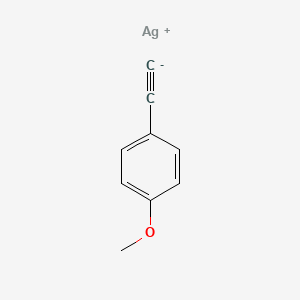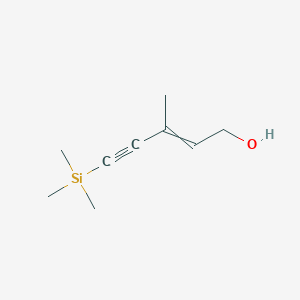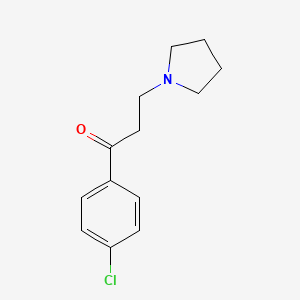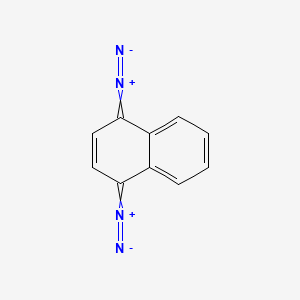
1,4-Bis(diazo)-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(diazo)-1,4-dihydronaphthalene is an organic compound characterized by the presence of two diazo groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-1,4-dihydronaphthalene can be synthesized through the diazotization of 1,4-diaminonaphthalene. The process involves the following steps:
Diazotization Reaction: 1,4-diaminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable nucleophile to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(diazo)-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the diazo groups can yield hydrazine derivatives.
Substitution: The diazo groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo groups under mild conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis(diazo)-1,4-dihydronaphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(diazo)-1,4-dihydronaphthalene involves the reactivity of the diazo groups. These groups can undergo various transformations, such as:
Electrophilic Attack: The diazo groups can act as electrophiles, reacting with nucleophiles to form new bonds.
Radical Formation: Under certain conditions, the diazo groups can generate radicals, leading to radical-mediated reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminonaphthalene: The precursor for the synthesis of 1,4-Bis(diazo)-1,4-dihydronaphthalene.
1,4-Naphthoquinone: An oxidation product of this compound.
1,4-Dihydronaphthalene: A reduced form of naphthalene with similar structural features.
Uniqueness
This compound is unique due to the presence of two diazo groups, which impart distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
113656-99-8 |
|---|---|
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1,4-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-5-6-10(14-12)8-4-2-1-3-7(8)9/h1-6H |
Clave InChI |
DJYYDGBGLCYSDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=[N+]=[N-])C=CC(=[N+]=[N-])C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


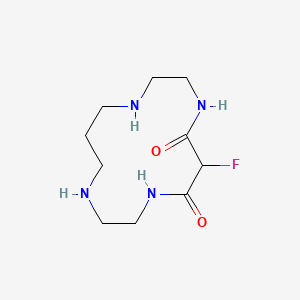

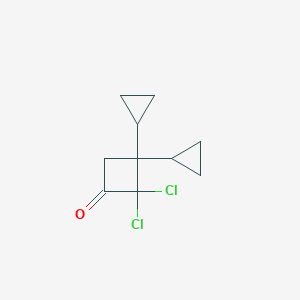
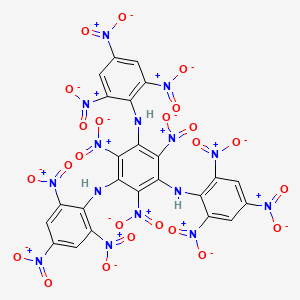
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
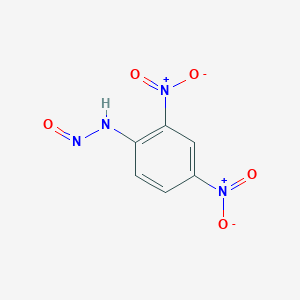
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
